sodium;(E)-9-[(E)-4-[(2R,3R,4R)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2R,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoate
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Overview
Description
sodium;(E)-9-[(E)-4-[(2R,3R,4R)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2R,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoate is a minor antibiotic produced by the bacterium Pseudomonas fluorescensThis compound is primarily used as a topical antibiotic to treat skin infections caused by Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA) .
Mechanism of Action
Target of Action
Pseudomonic Acid D Sodium, also known as Mupirocin , primarily targets the isoleucyl-tRNA synthetase in bacteria . This enzyme plays a crucial role in protein synthesis by attaching isoleucine to its corresponding tRNA, which is then used to incorporate isoleucine into growing protein chains .
Mode of Action
Pseudomonic Acid D Sodium inhibits bacterial protein synthesis by binding to isoleucyl-tRNA synthetase . This unique mode of action prevents the enzyme from performing its function, thereby halting the production of essential proteins within the bacterial cell .
Biochemical Pathways
The biochemical pathway of Pseudomonic Acid D Sodium involves the inhibition of the isoleucyl-tRNA synthetase, which disrupts protein synthesis in the bacterial cell . This disruption affects various downstream processes dependent on these proteins, leading to the eventual death of the bacterial cell .
Pharmacokinetics
Pseudomonic Acid D Sodium is used topically due to extensive systemic metabolism . It is well-tolerated owing to its minimal systemic absorption through intact skin . This property ensures that the compound remains primarily at the site of application, maximizing its antibacterial effects while minimizing systemic side effects .
Result of Action
The molecular and cellular effects of Pseudomonic Acid D Sodium’s action result in the inhibition of protein synthesis, leading to the death of the bacterial cell . This makes it an effective treatment against infections caused by Staphylococcus aureus and Streptococcus pyogenes .
Action Environment
Pseudomonic Acid D Sodium is produced by the soil bacterium Pseudomonas fluorescens . The efficacy and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other microorganisms . .
Biochemical Analysis
Biochemical Properties
Pseudomonic Acid D Sodium interacts with various biomolecules in biochemical reactions. It is known to inhibit mycoplasmas and bacterial pathogens
Cellular Effects
Pseudomonic Acid D Sodium has significant effects on various types of cells and cellular processes. It is a potent inhibitor of mycoplasmas and bacterial pathogens
Molecular Mechanism
The molecular mechanism of action of Pseudomonic Acid D Sodium involves its interaction with biomolecules at the molecular level. It is known to inhibit protein synthesis in targeted bacteria
Metabolic Pathways
Pseudomonic Acid D Sodium is involved in certain metabolic pathways. It is produced by Pseudomonas fluorescens through a biosynthetic pathway
Preparation Methods
Synthetic Routes and Reaction Conditions
sodium;(E)-9-[(E)-4-[(2R,3R,4R)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2R,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoate can be synthesized from monic acid A through a series of chemical reactions. The preparation involves the cyclisation of monic acid derivatives and olefination methods, which provide the biologically active E-isomer in a 3–4:1 excess. The Peterson type olefination is particularly useful for this synthesis, offering a wide range of heterocycles and high stereoselectivity .
Industrial Production Methods
Industrial production of pseudomonic acids, including this compound, is typically achieved through the fermentation of Pseudomonas fluorescens. Different strains of Pseudomonas, various culture media, and specific fermentation conditions are optimized to maximize antibiotic yield. The product recovery step is crucial for achieving high purity .
Chemical Reactions Analysis
Types of Reactions
sodium;(E)-9-[(E)-4-[(2R,3R,4R)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2R,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoate undergoes several types of chemical reactions, including:
Oxidation: Involves the conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones back to hydroxyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts like palladium or platinum.
Major Products
The major products formed from these reactions include various derivatives of pseudomonic acid, which can have different biological activities and properties .
Scientific Research Applications
sodium;(E)-9-[(E)-4-[(2R,3R,4R)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2R,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying polyketide synthesis and structure-activity relationships.
Biology: Investigated for its role in bacterial resistance mechanisms and its interaction with bacterial enzymes.
Medicine: Primarily used as a topical antibiotic for treating skin infections caused by MRSA and other Gram-positive bacteria.
Industry: Employed in the development of new antibiotic formulations and delivery systems .
Comparison with Similar Compounds
Similar Compounds
Pseudomonic Acid A: The major component of mupirocin, accounting for 90-95% of the mixture.
Pseudomonic Acid B and C: Other minor components of mupirocin with similar structures but varying biological activities.
Uniqueness
sodium;(E)-9-[(E)-4-[(2R,3R,4R)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2R,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoate is unique due to its specific structure and the distinct mechanism of action it employs. Unlike other antibiotics, it inhibits bacterial protein synthesis by targeting isoleucyl-tRNA synthetase, which reduces the likelihood of cross-resistance with other antibiotics. This makes it a valuable tool in the fight against antibiotic-resistant bacteria .
Properties
CAS No. |
85178-60-5 |
---|---|
Molecular Formula |
C26H41NaO9 |
Molecular Weight |
520.6 g/mol |
IUPAC Name |
sodium;(E)-9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoate |
InChI |
InChI=1S/C26H42O9.Na/c1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27;/h4,6,13,17-21,24-27,31-32H,5,7-12,14-15H2,1-3H3,(H,28,29);/q;+1/p-1/b6-4+,16-13+;/t17-,18-,19-,20-,21-,24+,25-,26-;/m0./s1 |
InChI Key |
SMEUVQBMXYPYPL-JPZIBMRNSA-M |
Isomeric SMILES |
C[C@H]([C@H]1[C@@H](O1)C[C@H]2CO[C@H]([C@@H]([C@@H]2O)O)C/C(=C/C(=O)OCCCC/C=C/CCC(=O)[O-])/C)[C@H](C)O.[Na+] |
SMILES |
CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCC=CCCC(=O)[O-])C)C(C)O.[Na+] |
Canonical SMILES |
CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCC=CCCC(=O)[O-])C)C(C)O.[Na+] |
Synonyms |
[1(E),2E,8[2S,3S(1S,2S)]]-5,9-Anhydro-2,3,4,8-tetradeoxy-8-[[3-(2-hydroxy-1-methylpropyl)oxiranyl]methyl]-3-methyl-L-talo-Non-2-enonic Acid 8-Carboxy-5-octenyl Ester Monosodium Salt; Sodium Pseudomonate D; |
Origin of Product |
United States |
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